molecular formula C11H9BrN2O B1525554 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde CAS No. 689250-57-5

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B1525554
CAS No.: 689250-57-5
M. Wt: 265.11 g/mol
InChI Key: BQFJPBPPKSJMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a bromophenyl group at the 5-position, a methyl group at the 1-position, and a carbaldehyde group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties, making it valuable in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 1-position.

    5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Has a chlorine atom instead of a bromine atom on the phenyl ring.

    5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde: The carbaldehyde group is at the 3-position instead of the 4-position.

Uniqueness

5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its re

Properties

IUPAC Name

5-(4-bromophenyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFJPBPPKSJMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.